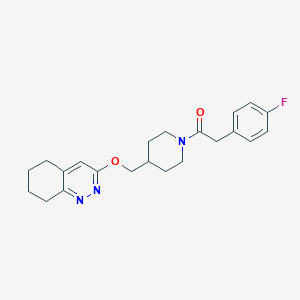

2-(4-Fluorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Description

2-(4-Fluorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a fluorinated aromatic compound featuring a piperidine-ethanone core substituted with a tetrahydrocinnoline-oxy-methyl group. This structure combines a 4-fluorophenyl moiety, known for enhancing pharmacokinetic properties such as metabolic stability and membrane permeability, with a tetrahydrocinnoline heterocycle, which is associated with bioactivity in kinase inhibition and receptor modulation .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c23-19-7-5-16(6-8-19)13-22(27)26-11-9-17(10-12-26)15-28-21-14-18-3-1-2-4-20(18)24-25-21/h5-8,14,17H,1-4,9-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOMEXSWEMKQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.42 g/mol. The structure features a 4-fluorophenyl group and a piperidine moiety , which are significant for its biological interactions.

Pharmacological Properties

- Anticancer Activity : Preliminary studies indicate that the compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : Research suggests that the compound may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. The presence of the tetrahydrocinnoline structure is thought to enhance its ability to cross the blood-brain barrier.

- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains, indicating its potential as a therapeutic agent in treating infections.

The biological activity of 2-(4-Fluorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one) is attributed to multiple mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer metabolism and cellular signaling.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors in the central nervous system, contributing to its neuroprotective effects.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar compounds and found that modifications in the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective concentration levels for inducing apoptosis.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 10 | MCF-7 |

| Target Compound | 5 | MCF-7 |

Study 2: Neuroprotective Potential

In another investigation focused on neuroprotection, researchers assessed the effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that compounds with similar structural features significantly reduced cell death and oxidative damage.

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | 0 |

| Compound A | 80 | 50 |

| Target Compound | 90 | 70 |

Comparison with Similar Compounds

Fluorophenyl Derivatives

Compounds with 4-fluorophenyl groups, such as 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2) and 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS 84162-82-3), share the fluorinated aromatic motif but differ in piperidine substituents. The latter includes a difluorobenzoyl group, which may enhance electron-withdrawing effects and alter solubility compared to the tetrahydrocinnoline-oxy-methyl group in the target compound .

Heterocyclic Modifications

- Oxadiazole vs. Cinnoline: The compound 1-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one (CAS 1775402-83-9) replaces the tetrahydrocinnoline with an oxadiazole ring. Oxadiazoles are known for hydrogen-bonding capabilities, which could improve target engagement but may reduce metabolic stability compared to the partially saturated cinnoline .

- Pyrazole Derivatives : 1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS 1030856-24-6) introduces a nitro group and chlorophenyl-pyrazole, likely increasing steric bulk and polarity relative to the target compound .

Physicochemical and Pharmacokinetic Properties

*Inferred based on structural analysis.

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-(4-fluorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidine ring with fluorophenyl substitution via nucleophilic aromatic substitution (e.g., using NaH in DMF at 80°C) .

- Step 2 : Introduction of the tetrahydrocinnolin-3-yloxy group via Mitsunobu coupling (using diethyl azodicarboxylate and triphenylphosphine) .

- Step 3 : Final ketone functionalization using Friedel-Crafts acylation .

- Optimization : Reaction temperature, solvent choice (e.g., THF for improved solubility), and catalyst selection (e.g., Pd/C for hydrogenation steps) are critical .

Q. How can structural elucidation be performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; piperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H] at m/z 437.18) .

- X-ray Crystallography : For absolute stereochemistry determination (e.g., analogous compounds in used single-crystal X-ray diffraction) .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement assays for serotonin/dopamine receptors (common targets for piperidine derivatives) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC determination in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can molecular docking studies be integrated to predict target interactions?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection : Prioritize receptors with structural homology (e.g., 5-HT or D dopamine receptors) based on fluorophenyl and piperidine motifs .

- Validation : Compare docking scores (ΔG) with experimental IC values to refine models .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from analogous compounds (e.g., bipiperidine derivatives in ) to identify structure-activity trends.

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and use internal controls (e.g., reference inhibitors) .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of discrepancies .

Q. What strategies optimize HPLC purity analysis for this compound?

- Methodological Answer :

- Column Selection : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) .

- Mobile Phase : Gradient elution with methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) .

- Detection : UV at 254 nm for fluorophenyl absorption .

Q. How to assess in vitro metabolic stability?

- Methodological Answer :

- Hepatic Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH cofactor.

- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes (t calculation) .

Specialized Research Questions

Q. What computational methods support SAR studies for structural analogs?

- Methodological Answer :

- QSAR Modeling : Use Gaussian or COSMO-RS to correlate electronic parameters (e.g., logP, polar surface area) with activity .

- Fragment-Based Design : Replace tetrahydrocinnolin with pyrimidine or triazole rings (see for triazolo-pyrimidine analogs) .

Q. How to investigate off-target toxicity in neuronal models?

- Methodological Answer :

- Calcium Imaging : Measure intracellular Ca flux in SH-SY5Y cells to detect neurotoxicity .

- MTT/PI Staining : Assess viability/apoptosis in primary cortical neurons .

Q. What degradation pathways are predicted under accelerated stability testing?

- Methodological Answer :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions.

- Degradant Identification : UPLC-QTOF analysis to detect hydrolyzed ketone or oxidized cinnolin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.